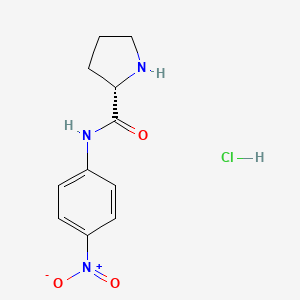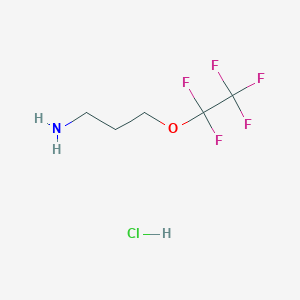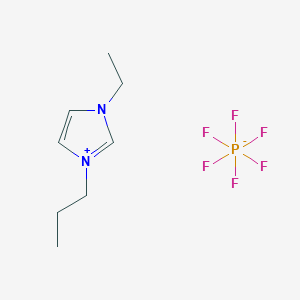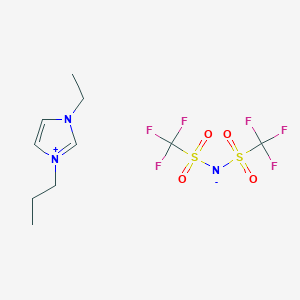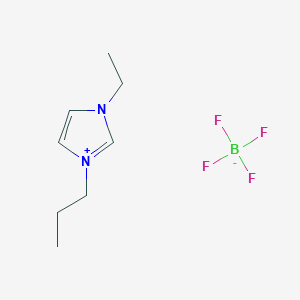
1-Ethyl-3-propylimidazolium tetrafluoroborate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-propylimidazolium tetrafluoroborate (EPT-BF4) is a type of ionic liquid (IL) that has been studied for its potential applications in a variety of scientific fields. It has been used as a solvent for chemical processes, a catalyst for organic reactions, and a medium for electrochemical processes. Its unique properties make it an attractive option for researchers looking to explore new ways to optimize laboratory experiments.
Applications De Recherche Scientifique
1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% has been studied for its potential applications in a variety of scientific fields. It has been used as a solvent for chemical processes, a catalyst for organic reactions, and a medium for electrochemical processes. For example, it has been used in the synthesis of organic compounds, the electrochemical reduction of carbon dioxide, and the electrochemical oxidation of organic compounds. Additionally, it has been used for the extraction of flavonoids from plants, the production of biodiesel, and the synthesis of nanomaterials.
Mécanisme D'action
1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% is a type of ionic liquid, which means that it is composed of positively and negatively charged ions. The positively charged ions, or cations, are composed of 1-ethyl-3-propylimidazole molecules, while the negatively charged ions, or anions, are composed of tetrafluoroborate molecules. The cations and anions interact with each other, forming strong electrostatic bonds. This interaction is what gives 1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% its unique properties, such as its solubility in organic solvents and its ability to act as a medium for electrochemical processes.
Biochemical and Physiological Effects
1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating, and has been shown to have no significant effect on the growth of bacteria or other microorganisms. Additionally, it has been found to have no significant effect on the growth of mammalian cells or on the activity of enzymes. This suggests that 1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% has a number of advantages for use in laboratory experiments. It has a low vapor pressure, which makes it suitable for use in closed systems. Additionally, it has a high solubility in organic solvents, which makes it ideal for use in organic synthesis. Furthermore, it is non-toxic and non-irritating, making it safe for use in laboratory experiments.
However, there are also some limitations to using 1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% in laboratory experiments. It has a high viscosity, which can make it difficult to use in certain experiments. Additionally, it has a relatively high cost compared to other ionic liquids, which can make it less attractive for use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the study of 1-Ethyl-3-propylimidazolium tetrafluoroborate; 98%. One potential direction is the exploration of its potential applications in energy storage and conversion. Additionally, further research could be done to explore its potential applications in the production of nanomaterials and the extraction of bioactive compounds from plants. Furthermore, research could be done to investigate its potential applications in the production of pharmaceuticals and the synthesis of organic compounds. Additionally, further research could be done to explore its potential uses as a catalyst in organic reactions.
Méthodes De Synthèse
1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% is synthesized by reacting 1-ethyl-3-propylimidazole (EPI) with tetrafluoroboric acid (HBF4). This reaction can be carried out using a variety of methods, such as microwave-assisted synthesis, solvent-free synthesis, and liquid-liquid extraction. The reaction is typically performed in a two-step process: first, EPI is reacted with HBF4 in a solvent such as acetonitrile, and then the resulting product is purified and isolated. The synthesis of 1-Ethyl-3-propylimidazolium tetrafluoroborate; 98% can also be done in a single-step process, in which EPI and HBF4 are reacted in a solvent-free system.
Propriétés
IUPAC Name |
1-ethyl-3-propylimidazol-3-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKPFCYSTHPQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1=CN(C=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


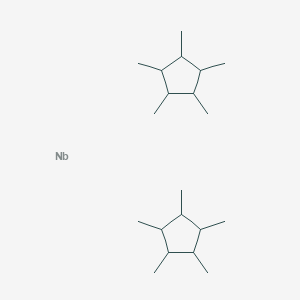

![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)

